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molecular formula C9H12BrNO B8574424 2-Bromo-1-(5-ethylpyridin-2-yl)ethan-1-ol

2-Bromo-1-(5-ethylpyridin-2-yl)ethan-1-ol

Cat. No. B8574424
M. Wt: 230.10 g/mol
InChI Key: ZSYKSPYVQYUBFL-UHFFFAOYSA-N
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Patent
US07863300B2

Procedure details

To a stirred mixture of 225 mL 1,4-dioxane and 225 mL water, 75 g (0.5639 mol) of 5-ethyl-2-vinyl-pyridine was added, followed by 149 g (0.8371 mol) N-bromosuccinimide was added in to it, Reaction mixture was stirred at 25-30° C. for 4 hr. and subsequently quenched with excess water. Product was extracted with dichloromethane. Organic layer was separated and dried over calcium chloride. On concentrating the organic layer and purifying the residue, it gave 110.24 g (85%) of desired product.
Quantity
225 mL
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
225 mL
Type
reactant
Reaction Step One
Quantity
149 g
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
O1CCOCC1.[CH2:7]([C:9]1[CH:10]=[CH:11][C:12]([CH:15]=[CH2:16])=[N:13][CH:14]=1)[CH3:8].[Br:17]N1C(=O)CCC1=O.[OH2:25]>>[Br:17][CH2:16][CH:15]([C:12]1[CH:11]=[CH:10][C:9]([CH2:7][CH3:8])=[CH:14][N:13]=1)[OH:25]

Inputs

Step One
Name
Quantity
225 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
75 g
Type
reactant
Smiles
C(C)C=1C=CC(=NC1)C=C
Name
Quantity
225 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
149 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
was stirred at 25-30° C. for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
was added in to it, Reaction mixture
CUSTOM
Type
CUSTOM
Details
and subsequently quenched with excess water
EXTRACTION
Type
EXTRACTION
Details
Product was extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
Organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over calcium chloride
CONCENTRATION
Type
CONCENTRATION
Details
On concentrating the organic layer
CUSTOM
Type
CUSTOM
Details
purifying the residue, it

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrCC(O)C1=NC=C(C=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 110.24 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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